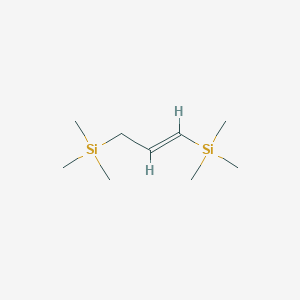

1,3-Bis(trimethylsilyl)propene

Description

Significance of Trimethylsilyl (B98337) Groups in Propene Frameworks

The presence of two trimethylsilyl groups on the propene framework is central to the compound's utility and distinct chemical behavior. These bulky and electropositive silicon moieties exert profound steric and electronic effects, fundamentally influencing the reactivity of the allyl system.

Steric Influence : The large molecular volume of the TMS groups provides steric shielding, which can direct the regioselectivity of reactions and stabilize otherwise reactive species. oup.com This steric hindrance is also crucial in controlling the stereochemical outcome of reactions, enabling the synthesis of specific isomers.

Electronic Effects and Stability : Organosilicon compounds are known for their ability to stabilize adjacent positive charges (the β-silicon effect) and negative charges. sbfchem.com In the context of 1,3-bis(trimethylsilyl)propene, deprotonation yields the 1,3-bis(trimethylsilyl)allyl anion, which is significantly stabilized by the delocalization of the negative charge across the allyl system and through hyperconjugation with the C-Si σ-orbitals. This enhanced stability makes the anion a soft and manageable nucleophile in synthesis. Furthermore, the silylation of molecules generally increases their thermal stability and volatility, which can be advantageous for purification and analysis. cfsilicones.comfishersci.ca

Control of Reaction Pathways : The silyl (B83357) groups can dictate the course of a reaction. For instance, in Lewis acid-catalyzed additions to aldehydes, the choice of the Lewis acid can determine whether the reaction proceeds via a Sakurai-type allylation or an ene reaction pathway. nih.gov Stronger Lewis acids tend to favor the Sakurai allylation, leading to E-trisubstituted alkenylsilanes. nih.gov

The combination of these effects makes this compound and its derivatives powerful tools. They offer enhanced stability, tunable reactivity, and stereocontrol, which are highly desirable attributes in modern synthetic chemistry. cfsilicones.com

Historical Development and Key Discoveries Pertaining to this compound Research

The field of organosilicon chemistry began in 1863 with the synthesis of tetraethylsilane (B1293383) by Charles Friedel and James Crafts. sbfchem.comwikipedia.org However, the specific exploration of silylated propenes as synthetic reagents is a more recent development. The pioneering work of Frederic Kipping in the early 20th century laid the groundwork for understanding the fundamental properties of organosilicon compounds. wikipedia.orgsbfchem.com

Significant interest in this compound emerged in the late 1980s and early 1990s. Key discoveries from this period demonstrated its potential as a versatile synthetic intermediate.

Early Synthetic Applications : In 1992, research highlighted the utility of this compound as a synthon for both 1,3- and 3,3-propene dianions, showcasing its ambident nucleophilic character in reactions with various electrophiles. acs.org Around the same time, methods were developed for the stereoselective synthesis of alkenylsilanes starting from 1,2-epoxy-1,3-bis(trimethylsilyl)propane, a derivative of the parent propene. oup.comcapes.gov.br These studies established the compound as a valuable precursor for creating stereodefined olefinic structures.

Expansion into Organometallic Chemistry : A pivotal development was the use of the 1,3-bis(trimethylsilyl)allyl anion as a ligand in organometallic chemistry. The bulky TMS groups provide kinetic stability to the resulting metal complexes. acs.org Research demonstrated its ability to form stable π-allyl complexes with a wide range of transition metals, including nickel, chromium, iron, and cobalt. researchgate.net Subsequently, its coordination chemistry was extended to group 3 metals and the lanthanides, leading to the isolation and structural characterization of novel bis(allyl) and tris(allyl) complexes. academie-sciences.fracademie-sciences.fr These silylated allyl ligands were found to impart greater thermal stability and hydrocarbon solubility compared to their unsubstituted counterparts. researchgate.netacademie-sciences.fr

The following table summarizes some key milestones in the research of this compound and related systems.

| Year | Discovery/Key Finding | Significance |

| 1991 | Stereoselective synthesis of (E)- and (Z)-2-alkenyltrimethylsilanes from 1,2-epoxy-1,3-bis(trimethylsilyl)propane. oup.comoup.com | Established a method for creating stereochemically pure allylsilanes. |

| 1992 | Use of 2-aryl-1,3-bis(trimethylsilyl)propenes as 1,3- and 3,3-propene dianion synthons. acs.org | Demonstrated the versatile nucleophilic character of the silylated propene system. |

| 1999 | A convenient synthesis of (E)-β-hydroxyvinyl trimethylsilanes via reaction of 3,3-bis(trimethylsilyl)propene with aldehydes. tandfonline.com | Provided a new route to valuable vinylsilane building blocks. |

| 2004 | Use of the 1,3-bis(trimethylsilyl)allyl anion to create stable, hydrocarbon-soluble complexes with first-row transition metals and lanthanides. researchgate.netacademie-sciences.fr | Expanded the scope of silylated allyl ligands in organometallic chemistry, enabling the synthesis of stable metal complexes. |

| 2014 | Mechanochemical synthesis of a base-free tris(allyl)aluminum complex using the 1,3-bis(trimethylsilyl)allyl anion. acs.orgresearchgate.net | Introduced a solvent-free method to access highly reactive, low-coordinate organometallic species previously inaccessible through solution-based routes. |

Scope and Research Directions in this compound Chemistry

The chemistry of this compound continues to evolve, with ongoing research expanding its applications and exploring new modes of reactivity. Current and future research directions are focused on several key areas.

Advanced Stereoselective Synthesis : A major focus remains on leveraging 1,3-bis(silyl)propenes for the stereoselective construction of complex organic molecules. Lewis acid-promoted additions to aldehydes to form 1,3-dienes with excellent E-stereoselectivity represent a mild and efficient method. acs.org The development of catalytic, asymmetric methods, such as the copper-catalyzed double proto-silylation of enynes, is a frontier in this area, enabling the synthesis of chiral 1,3-bis(silyl)propenes with high enantioselectivity. acs.org These molecules are valuable precursors for natural product synthesis. beilstein-journals.org

Novel Organometallic Complexes and Catalysis : The unique stabilizing properties of the 1,3-bis(trimethylsilyl)allyl ligand continue to be exploited in organometallic chemistry. A significant recent advance is the use of mechanochemistry (solid-state grinding) to synthesize unsolvated, base-free tris(allyl) complexes of aluminum and scandium. acs.orgresearchgate.net These highly reactive species were not accessible via traditional solution-phase chemistry and open up new avenues for studying fundamental reactivity and catalysis. acs.org Future work will likely explore the catalytic potential of these and other low-coordinate metal complexes in transformations like polymerization and small molecule activation. researchgate.net

Development of New Synthetic Methodologies : Researchers are exploring new ways to generate and utilize silylated reagents. The development of electrochemical methods for generating silyl radicals from readily available chlorosilanes offers a mild, transition-metal-free alternative for alkene silylation reactions. nih.govsioc-journal.cn Furthermore, the discovery of new silylating agents and the application of computational chemistry are expected to lead to more efficient and selective transformations. rsc.orgnumberanalytics.com

The table below outlines selected recent research directions and their potential impact.

| Research Direction | Key Objective | Potential Impact |

| Asymmetric Catalysis | Develop enantioselective methods for synthesizing chiral silylated propenes. acs.org | Access to enantiopure building blocks for the synthesis of pharmaceuticals and complex natural products. |

| Mechanochemistry | Synthesize novel, unsolvated organometallic complexes. acs.orgresearchgate.net | Creation of highly reactive species for fundamental studies and new catalytic applications. |

| Electrosynthesis | Generate silyl radicals under mild, electrochemical conditions. nih.govsioc-journal.cn | Greener and more efficient pathways for the synthesis of a wide range of organosilicon compounds. |

| Computational Studies | Understand and predict the reactivity and stereoselectivity of silylated reagents. researchgate.net | Rational design of new catalysts and reaction conditions for improved synthetic outcomes. |

Structure

2D Structure

3D Structure

Properties

CAS No. |

52152-48-4 |

|---|---|

Molecular Formula |

C9H22Si2 |

Molecular Weight |

186.44 g/mol |

IUPAC Name |

trimethyl-[(E)-3-trimethylsilylprop-1-enyl]silane |

InChI |

InChI=1S/C9H22Si2/c1-10(2,3)8-7-9-11(4,5)6/h7-8H,9H2,1-6H3/b8-7+ |

InChI Key |

SVOLIZOGHWXZQV-BQYQJAHWSA-N |

Isomeric SMILES |

C[Si](C)(C)C/C=C/[Si](C)(C)C |

Canonical SMILES |

C[Si](C)(C)CC=C[Si](C)(C)C |

Origin of Product |

United States |

Synthetic Methodologies for 1,3 Bis Trimethylsilyl Propene and Its Derivatives

Assembly of Organometallic Complexes Utilizing 1,3-Bis(trimethylsilyl)propene Salts

The 1,3-bis(trimethylsilyl)allyl anion, delivered via its potassium salt, has been instrumental in synthesizing a wide array of organometallic complexes across the periodic table through salt metathesis reactions.

In these syntheses, K[1,3-(SiMe3)2C3H3] reacts with a metal halide (MXn), leading to the formation of the desired organometallic complex and a potassium halide byproduct (KX), which often precipitates from the reaction mixture, driving the reaction forward. beilstein-journals.org

A variety of metals have been successfully incorporated into complexes using this methodology. For example, the reaction of K[1,3-(SiMe3)2C3H3] with gallium chloride (GaCl3) in THF yields the tris(allyl)gallium complex, [1,3-(SiMe3)2C3H3]3Ga. researchgate.net Similarly, it reacts with metal dihalides like CrCl2, FeCl2, CoCl2, and NiBr2(dme) in THF to produce the corresponding bis(allyl)metal compounds, [1,3-(SiMe3)2C3H3]2M, in good yields. researchgate.net

The reactivity extends to the lanthanide series as well. The reaction of K[1,3-(SiMe3)2C3H3] with lanthanide triflates (Ln(OTf)3) can produce neutral tris(allyl) species. researchgate.net

Below is a table summarizing the synthesis of various organometallic complexes using this compound salts.

| Metal Precursor | Stoichiometry of K[A'] | Solvent | Resulting Complex | Reference(s) |

| NiBr2(dme) | 2 equiv. | THF | [1,3-(SiMe3)2C3H3]2Ni | researchgate.netacs.org |

| GaCl3 | 3 equiv. | THF | [1,3-(SiMe3)2C3H3]3Ga | researchgate.net |

| AlX3 (X = Cl, I) | 3 equiv. | THF or Et2O | Unidentifiable mixtures | acs.org |

| BeCl2 | 2 equiv. | Et2O | BeA'2(OEt2) | mdpi.com |

| ScCl3 | 3 equiv. | Not specified (solution) | Not successful | acs.orgacs.org |

| Ln(OTf)3 (Ce, Nd, Tb) | 3 equiv. | Not specified | [1,3-(SiMe3)2C3H3]3Ln | researchgate.net |

| A' represents the 1,3-bis(trimethylsilyl)allyl anion, [1,3-(SiMe3)2C3H3]⁻ |

Comparative Analysis of Mechanochemical versus Solution-Phase Synthetic Efficiencies

In recent years, mechanochemistry, which involves inducing reactions in the solid state through mechanical force such as grinding or milling, has emerged as a powerful alternative to traditional solution-based synthesis. nih.gov This is particularly true for the synthesis of organometallic complexes with the 1,3-bis(trimethylsilyl)allyl ligand, where mechanochemistry has enabled the formation of compounds that are inaccessible through solution-phase methods. acs.org

A striking example is the synthesis of the base-free tris(allyl)aluminum complex, [1,3-(SiMe3)2C3H3]3Al. Attempts to prepare this compound via solution-based routes, by reacting AlX3 with K[1,3-(SiMe3)2C3H3] in solvents like THF or diethyl ether, were unsuccessful, yielding only unidentifiable oily mixtures. acs.org However, by grinding the solid reactants together (mechanochemical synthesis), the desired unsolvated complex was produced in high yield. acs.orgacs.org This success is attributed to bypassing the formation of solvated complexes or other side products that are favored in solution. acs.org

Similarly, the scandium analogue, [1,3-(SiMe3)2C3H3]3Sc, could not be obtained from solution-based methods but was successfully synthesized by grinding ScCl3 with K[1,3-(SiMe3)2C3H3]. acs.orgacs.org

The efficiency of mechanochemical synthesis is also evident in the reaction times. For instance, the synthesis of a tris(allyl)beryllate complex, K[BeA'3], required 16 hours in diethyl ether to achieve a comparable yield to a 15-minute mechanochemical reaction. mdpi.com

The following table provides a comparative overview of the outcomes of mechanochemical versus solution-phase synthesis for several organometallic complexes of this compound.

| Target Complex | Solution-Phase Synthesis Outcome | Mechanochemical Synthesis Outcome | Reference(s) |

| [1,3-(SiMe3)2C3H3]3Al | Unsuccessful; yields unidentifiable mixtures. | Successful; high yield of the unsolvated complex. | acs.orgacs.org |

| [1,3-(SiMe3)2C3H3]3Sc | Unsuccessful. | Successful; formation of the hexane-soluble complex. | acs.orgacs.org |

| K[BeA'3] | Forms BeA'2(OEt2) initially; prolonged reaction (16h) yields K[BeA'3]. | Rapid (15 min) formation of K[BeA'3] in high yield. | mdpi.com |

| [CsKA'2]∞ | Not attempted. | Successful formation of the heterometallic complex by grinding [KA']∞ and CsI. | beilstein-journals.org |

| SnA'3K | Forms THF solvated complex, SnA'3K-THF. | Forms the non-solvated complex in just 5 minutes of milling. | nih.gov |

| A' represents the 1,3-bis(trimethylsilyl)allyl anion, [1,3-(SiMe3)2C3H3]⁻ |

This comparative data underscores the potential of mechanochemistry to not only enhance the efficiency of known syntheses but also to unlock novel reactivity and provide access to previously unattainable organometallic compounds. acs.org

Reactivity and Mechanistic Investigations of 1,3 Bis Trimethylsilyl Propene

Role as a Dianion Synthon in Organic Transformations

1,3-Bis(trimethylsilyl)propene can be deprotonated to form a resonance-stabilized allylic anion. The strategic placement of two trimethylsilyl (B98337) groups allows for selective functionalization at either the C1 or C3 position, effectively making it a synthon for a 1,3-propene dianion or a 3,3-propene dianion, depending on the reaction conditions and the nature of the electrophile. ntu.edu.twrsc.org

1,3-Propene Dianion Equivalence

In its capacity as a 1,3-propene dianion equivalent, this compound can undergo sequential reactions with two different electrophiles. The initial deprotonation typically occurs at the carbon adjacent to one of the silicon atoms, and the resulting anion can react with a first electrophile. Subsequent deprotonation and reaction with a second electrophile at the other terminus of the allyl system showcases its utility in a convergent synthetic approach.

3,3-Propene Dianion Equivalence

Alternatively, under specific conditions, this compound can function as a 3,3-propene dianion equivalent. This reactivity pattern involves the formal addition of two electrophiles to the same carbon atom (C3), often proceeding through a step-wise mechanism where the first electrophilic addition is followed by a rearrangement or a second deprotonation at the same site.

Reactions with Electrophiles and Carbonyl Compounds

The reaction of the lithiated anion of this compound with various electrophiles, including carbonyl compounds, demonstrates its synthetic utility. The regioselectivity of the addition is often influenced by the nature of the electrophile and the reaction conditions. For instance, reactions with aldehydes and ketones can lead to the formation of homoallylic alcohols after quenching. The presence of the trimethylsilyl group in the product offers a handle for further synthetic transformations, such as protodesilylation or conversion to other functional groups.

| Electrophile | Product(s) | Yield (%) | Reference |

| Iodobenzene | (Z)-1,3-bis(trimethylsilyl)-2-phenyl-1-propene | - | researchgate.net |

| Benzaldehyde | (E)-1,3-dienes | 92 | diva-portal.org |

| Isobutyraldehyde | 1-((trimethylsilyl)methyl)vinyl isobutyrate | - | nih.gov |

Allylation Reactions Catalyzed by Lewis Acids

Ene Reactions with Aldehydes: Mechanistic Pathways and Selectivity

In the presence of certain Lewis acids, such as boron trifluoride diethyl etherate (BF₃·OEt₂), this compound can react with aldehydes via an ene reaction mechanism. nih.govresearchgate.net This pathway involves the transfer of the allylic proton to the aldehyde oxygen, with concomitant formation of a new carbon-carbon bond between the terminal carbon of the propene unit and the aldehyde carbon. The resulting product is a homoallylic alcohol. The stereoselectivity of the ene reaction can be influenced by the structure of the aldehyde and the reaction conditions.

A study on the Lewis acid-promoted addition of 1,3-bis(silyl)propenes to aldehydes demonstrated a highly stereoselective synthesis of (E)-1,3-dienes. diva-portal.orgmdpi.com The choice of the silyl (B83357) group and the Lewis acid was found to be crucial for the reaction's success. For example, changing the silyl group from phenyldimethylsilyl to trimethylsilyl significantly improved the yield of the desired diene. diva-portal.org

Table 1: Lewis Acid Mediated Addition of 1,3-Bis(silyl)propene to Benzaldehyde diva-portal.org

| Entry | Silyl Group | Lewis Acid | Yield (%) of (E)-1,3-diene |

| 1 | PhMe₂Si | TiCl₄ | 17 |

| 2 | Me₃Si | TiCl₄ | 92 |

| 3 | Me₃Si | MeAlCl₂ | 78 |

| 4 | Me₃Si | BF₃·OEt₂ | 85 |

Sakurai Allylation Reactions: Scope and Stereochemical Control

The stereochemical outcome of the Sakurai reaction is often controlled by the geometry of the allylsilane and the nature of the reactants and catalyst. acs.orgacs.org For instance, the reaction of (E)-crotyltrimethylsilane with an aldehyde in the presence of a trityl cation catalyst has been shown to produce a mixture of anti- and syn-diastereomers. mdpi.com The use of stronger Lewis acids like tin tetrachloride (SnCl₄) in methylene (B1212753) chloride with 3,3-bis(trimethylsilyl)-2-methyl-1-propene has been observed to favor the Sakurai allylation pathway over the ene reaction, leading exclusively to E-trisubstituted alkenylsilanes. nih.gov This highlights the critical role of the Lewis acid in dictating the reaction's chemoselectivity.

Applications in Bi-Directional Synthesis Strategies

This compound and its derivatives serve as valuable building blocks in bi-directional synthesis, a strategy that allows for the simultaneous or sequential extension of a molecule in two different directions. This approach offers an efficient pathway to complex molecular architectures.

Research has shown that allylation reagents with geminal bis-trimethylsilyl substitution, which can be prepared from E- or Z-alkenyl bromides, exhibit dual reactivity. acs.org For instance, 3,3-bis(trimethylsilyl)-2-methyl-1-propene demonstrates a propensity for ene reactions with aldehydes in the presence of boron trifluoride etherate (BF₃·OEt₂) to yield alcohol products. acs.org Conversely, when stronger Lewis acids like tin(IV) chloride (SnCl₄) are used in methylene chloride, the reaction proceeds via a Sakurai allylation, exclusively forming E-trisubstituted alkenylsilanes. acs.org This divergent reactivity allows for sequential allylation processes, making these compounds key intermediates for bi-directional synthesis. acs.org

Furthermore, 2-aryl-1,3-bis(trimethylsilyl)propenes have been utilized as synthons for both 1,3- and 3,3-propene dianions in reactions with various electrophiles. ntu.edu.twacs.org This dual reactivity underscores the utility of these compounds in constructing diverse molecular frameworks from a single precursor.

Formation and Reactivity of Metal-Allyl Complexes

This compound readily forms stable η³-allyl complexes with a range of transition metals and lanthanides. The presence of the bulky trimethylsilyl groups often imparts increased stability and unique reactivity to these complexes compared to their unsubstituted counterparts.

Synthesis of η³-Allyl Complexes with Transition Metals (e.g., Ni, Cr, Fe, Co)

The 1,3-bis(trimethylsilyl)allyl anion, typically generated from its potassium salt, reacts with various transition metal halides to form bis(allyl)metal complexes. researchgate.net For example, the reaction of two equivalents of K[1,3-(SiMe₃)₂C₃H₃] with nickel(II) bromide dimethoxyethane complex (NiBr₂(dme)) in tetrahydrofuran (B95107) (THF) at low temperatures yields the orange π-allyl complex [1,3-(SiMe₃)₂C₃H₃]₂Ni. nih.gov Unlike the highly pyrophoric bis(allyl)nickel, this trimethylsilylated derivative exhibits significantly enhanced stability, decomposing only slowly in air. nih.gov

Similar synthetic strategies have been employed to prepare analogous complexes with other first-row transition metals. The reaction of the potassium salt of the 1,3-bis(trimethylsilyl)allyl anion with chromium(II) chloride (CrCl₂), iron(II) chloride (FeCl₂), and cobalt(II) chloride (CoCl₂) in THF produces the corresponding [1,3-(SiMe₃)₂C₃H₃]₂M compounds in good yields. researchgate.net These complexes are generally soluble in ethers as well as aromatic and aliphatic hydrocarbons. researchgate.net

In a different approach, the reaction of 3-bromo-1,3-bis(trimethylsilyl)propene with bis(1,5-cyclooctadiene)nickel(0) (B103923) ((COD)₂Ni) in toluene (B28343) results in the formation of a dimeric purple complex, {[1,3-(SiMe₃)₂C₃H₃]NiBr}₂. nih.gov X-ray crystallography and NMR data confirmed a staggered arrangement of the allyl ligands with the trimethylsilyl substituents in a syn, syn conformation. nih.gov

Table 1: Synthesis of Transition Metal η³-Allyl Complexes

| Metal Halide | Allyl Source | Product | Reference |

|---|---|---|---|

| NiBr₂(dme) | K[1,3-(SiMe₃)₂C₃H₃] | [1,3-(SiMe₃)₂C₃H₃]₂Ni | nih.gov |

| CrCl₂ | K[1,3-(SiMe₃)₂C₃H₃] | [1,3-(SiMe₃)₂C₃H₃]₂Cr | researchgate.net |

| FeCl₂ | K[1,3-(SiMe₃)₂C₃H₃] | [1,3-(SiMe₃)₂C₃H₃]₂Fe | researchgate.net |

| CoCl₂ | K[1,3-(SiMe₃)₂C₃H₃] | [1,3-(SiMe₃)₂C₃H₃]₂Co | researchgate.net |

| (COD)₂Ni | 3-bromo-1,3-bis(trimethylsilyl)propene | {[1,3-(SiMe₃)₂C₃H₃]NiBr}₂ | nih.gov |

Ligand Exchange and Adduct Formation with Neutral Donors

The bis(allyl)nickel complex, [1,3-(SiMe₃)₂C₃H₃]₂Ni, undergoes reactions with neutral donor ligands. For instance, its reaction with trimethylphosphine (B1194731) leads to the conversion of the phosphine (B1218219) into tetramethyltetraphosphane. nih.gov This indicates that the metal center in the silylated allyl complex is reactive towards ligand exchange and can induce transformations in the incoming ligand.

Oxidative Addition Reactions with Halogens

The stabilized bis(π-allyl)nickel complex, [1,3-(SiMe₃)₂C₃H₃]₂Ni, undergoes oxidative addition with halogens. The reaction of one equivalent of this complex with bromine (Br₂) in benzene (B151609) produces a dimeric nickel bromide complex, {[1,3-(SiMe₃)₂C₃H₃]NiBr}₂, where the allyl ligand substituents are in a syn, anti configuration. nih.gov Similarly, treatment with iodine (I₂) in hexanes forms the dark red dimeric complex {[1,3-(SiMe₃)₂C₃H₃]NiI}₂. nih.gov X-ray crystal structure analysis of the iodo-complex revealed the presence of both eclipsed and staggered allyl conformations with the trimethylsilyl groups in syn, anti arrangements. nih.gov

Table 2: Oxidative Addition Reactions of [1,3-(SiMe₃)₂C₃H₃]₂Ni

| Halogen | Solvent | Product | Allyl Ligand Conformation | Reference |

|---|---|---|---|---|

| Br₂ | Benzene | {[1,3-(SiMe₃)₂C₃H₃]NiBr}₂ | syn, anti | nih.gov |

| I₂ | Hexanes | {[1,3-(SiMe₃)₂C₃H₃]NiI}₂ | syn, anti (eclipsed and staggered) | nih.gov |

Silicon-Centered Reactivity and Transformations

The trimethylsilyl groups in this compound and its derivatives are not merely passive bulky substituents; they actively participate in and influence the course of chemical reactions. The silicon-carbon bond can be cleaved under certain conditions, leading to further synthetic transformations.

Furthermore, the preparation of this compound itself often involves the reaction of an appropriate precursor with a trimethylsilylating agent, highlighting the fundamental role of silicon-centered reactivity in the synthesis of the title compound.

Electrochemical Oxidation and Generation of β-Formylvinyl Anion Equivalents

The electrochemical oxidation of organosilicon compounds presents a powerful method for generating reactive intermediates. In the case of silylated dienes, this approach has been harnessed to produce valuable synthetic building blocks. Research has shown that the electrochemical oxidation of 1-trimethylsilyl-1,3-dienes in a methanol (B129727) solvent leads to the formation of 1,1,4-trimethoxy-2-butene derivatives. These products can be readily hydrolyzed to yield α,β-unsaturated aldehydes.

Rearrangement Pathways in Related Silylated Systems (e.g., Hydrogen vs. Silyl Migrations)

The chemistry of silylated allyl systems is characterized by a variety of rearrangement pathways, with migrations of both silyl groups and hydrogen atoms being prominent. A notable example is the retro- rsc.orgfluorine1.ru Brook rearrangement observed in 3-silyl allyloxysilanes. In these systems, a competitive relationship often exists between a 1,4-silyl migration and a 1,3-hydrogen migration.

The specific reaction pathway that dominates can often be controlled by the reaction conditions, allowing for selective synthesis. For instance, kinetic and thermodynamic factors play a crucial role in determining the outcome of these rearrangements. The migration of a silyl group, such as in a retro-Brook rearrangement, typically involves the transfer of the silyl group from a carbon or oxygen atom to a carbanionic center.

Reactions Involving Bis(trimethylsilyl)mercury and Fluorinated Alkenes/Alkynes

Bis(trimethylsilyl)mercury is a versatile reagent in organometallic chemistry, known for its ability to participate in addition reactions and to generate other reactive species. wikipedia.orgfluorine1.ru Its reactivity is particularly notable with substrates bearing electron-withdrawing groups, such as fluorinated alkenes and alkynes. wikipedia.org

Research has demonstrated that bis(trimethylsilyl)mercury reacts with hexafluorobenzene (B1203771) under photochemical conditions to produce trimethyl(pentafluorophenyl)silane (B73885), along with tetrafluoro-1,3- and -1,4-bis(trimethylsilyl)benzene. rsc.org This reaction is thought to proceed through a free-radical mechanism. rsc.org The yield of trimethyl(pentafluorophenyl)silane can be quite high, especially when an excess of hexafluorobenzene is used.

While direct studies involving a three-component reaction of this compound, bis(trimethylsilyl)mercury, and a fluorinated alkene or alkyne are not extensively documented in the reviewed literature, the established reactivity patterns provide a basis for predicting potential transformations. Organomercury compounds are known to undergo addition reactions with receptive alkenes and alkynes, leading to the formation of new carbon-carbon bonds. wikipedia.org Given this, it is plausible that bis(trimethylsilyl)mercury could facilitate the silylation of fluorinated species, which could then potentially react with a silylated propene derivative. Heavily fluorinated alkynes have been shown to react well in mercuration reactions, forming stable mercury derivatives. wikipedia.org

Structural Characterization and Conformational Analysis

The molecular architecture of 1,3-bis(trimethylsilyl)propene and its derivatives has been extensively studied, providing fundamental insights into their chemical behavior. Spectroscopic and crystallographic techniques have been pivotal in elucidating the three-dimensional arrangement of atoms and the various conformations the molecule can adopt, especially within metal complexes.

Spectroscopic Probes for Molecular Architecture

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful tool for assigning the stereochemistry of this compound ligands in metal complexes. The relative orientation of the trimethylsilyl (B98337) (TMS) groups on the allyl backbone gives rise to distinct NMR signatures, allowing for the differentiation between syn and anti isomers.

In nickel-allyl complexes, for instance, NMR data has been instrumental in establishing the stereochemistry of the allyl ligand. For the dimeric complex {[1,3-(SiMe3)2C3H3]NiBr}2, both NMR and X-ray crystallographic data confirm a syn,syn conformation for the trimethylsilyl substituents. nih.govacs.org Conversely, the reaction of [1,3-(SiMe3)2C3H3]2Ni with bromine in benzene (B151609) yields a complex with the allyl ligand substituents in a syn,anti configuration, as indicated by NMR data. nih.govacs.org The proton NMR spectrum of the allylcesium derivative of this compound displays a characteristic singlet, doublet, and triplet pattern, which is indicative of a π-bound allyl with a syn,syn arrangement of the trimethylsilyl groups. acs.org

| Complex | Trimethylsilyl Substituent Arrangement | Method of Determination |

| {[1,3-(SiMe3)2C3H3]NiBr}2 | syn,syn | NMR and X-ray Crystallography nih.govacs.org |

| Product of [1,3-(SiMe3)2C3H3]2Ni and Br2 | syn,anti | NMR Spectroscopy nih.govacs.org |

| Allylcesium complex | syn,syn | ¹H NMR Spectroscopy acs.org |

X-ray Crystallography for Solid-State Geometries

Single-crystal X-ray diffraction provides definitive evidence for the solid-state geometries of this compound complexes. These studies confirm the η³-hapticity of the allyl ligand, where the metal center is bonded to all three carbon atoms of the allyl fragment.

For the bis(allyl)nickel complex, [1,3-(SiMe3)2C3H3]2Ni, single-crystal X-ray structures have been obtained for both the eclipsed and staggered conformations. nih.govacs.org These structures unequivocally show the trihapto manner in which the allyl ligands are bound to the nickel atom and reveal a syn,anti arrangement of the trimethylsilyl substituents in both conformers. nih.govacs.org Similarly, the X-ray crystal structure of the dimeric iodo-bridged complex {[1,3-(SiMe3)2C3H3]NiI}2 demonstrates the presence of both eclipsed and staggered allyl conformations in the solid state, with the trimethylsilyl groups in a syn,anti arrangement. nih.govacs.org In contrast, the bromo-bridged dimer, {[1,3-(SiMe3)2C3H3]NiBr}2, crystallizes with staggered allyl ligands and a syn,syn conformation of the trimethylsilyl substituents. nih.govacs.org

Conformational Isomerism in Metal-Allyl Complexes

Metal-allyl complexes of this compound exhibit rich conformational isomerism, arising from the relative orientation of the two allyl ligands with respect to each other and the arrangement of the bulky trimethylsilyl substituents.

Eclipsed and Staggered Allyl Conformations

In bis(allyl)metal complexes, the two allyl ligands can adopt either an eclipsed or a staggered conformation. In the eclipsed conformation, the allyl ligands are aligned, while in the staggered conformation, they are rotated relative to each other.

The complex [1,3-(SiMe3)2C3H3]2Ni exists as both eclipsed and staggered conformers in solution. nih.govacs.org The X-ray crystal structure of the related iodo-bridged dimeric complex, {[1,3-(SiMe3)2C3H3]NiI}2, also reveals the presence of both eclipsed and staggered allyl conformations in the solid state. nih.govacs.org

Syn,Syn and Syn,Anti Arrangements of Trimethylsilyl Substituents

The two trimethylsilyl groups on the this compound ligand can be arranged in either a syn,syn or a syn,anti fashion relative to the central carbon-carbon bond of the allyl fragment.

Syn,syn conformation: Both trimethylsilyl groups are on the same side of the allyl plane.

Syn,anti conformation: The trimethylsilyl groups are on opposite sides of the allyl plane.

Both arrangements have been observed in various metal complexes. For example, single-crystal X-ray structures of the eclipsed and staggered conformers of [1,3-(SiMe3)2C3H3]2Ni show a syn,anti arrangement of the trimethylsilyl substituents. nih.govacs.org In contrast, the dimeric complex {[1,3-(SiMe3)2C3H3]NiBr}2 exhibits a syn,syn conformation in the solid state. nih.govacs.org The reaction product of [1,3-(SiMe3)2C3H3]2Ni with bromine also shows a syn,anti configuration. nih.govacs.org

| Complex | Allyl Conformation | Trimethylsilyl Substituent Arrangement |

| [1,3-(SiMe3)2C3H3]2Ni | Eclipsed and Staggered | syn,anti nih.govacs.org |

| {[1,3-(SiMe3)2C3H3]NiI}2 | Eclipsed and Staggered | syn,anti nih.govacs.org |

| {[1,3-(SiMe3)2C3H3]NiBr}2 | Staggered | syn,syn nih.govacs.org |

Computational and Theoretical Chemistry Studies

Elucidation of Metal-Ligand Bonding and Electronic Structure

DFT provides a powerful lens through which the nature of the bond between the 1,3-bis(trimethylsilyl)allyl ligand and various metal centers can be examined. These studies reveal how the bulky trimethylsilyl (B98337) groups influence the geometry and electronic properties of the resulting complexes.

A recurring theme in computational studies is that the trimethylsilyl (TMS) substituents exert little influence on the fundamental metal-allyl bonding geometry. researchgate.net However, they provide significant kinetic stability and steric shielding to the metal center, which allows for the isolation of complexes that would otherwise be unstable. rsc.orgscribd.com For example, while the parent tetra(allyl)thorium compound decomposes at 0 °C, the [1,3-(SiMe3)2C3H3]4Th derivative is stable up to 124 °C. rsc.org

DFT calculations on bis(allyl)nickel complexes show that the core metal-ligand geometries are not significantly perturbed by the TMS groups. researchgate.net Comparisons of Ni-C bond lengths in various η³-allyl nickel complexes illustrate this point. The bond lengths in the silylated complexes are comparable to those in less substituted analogues.

| Complex | Ni-C (terminal) Bond Lengths (Å) | Ni-C (central) Bond Lengths (Å) | Allyl Conformation | Reference |

|---|---|---|---|---|

| [A'Ni(IMes)Br] (A' = 1,3-(TMS)₂C₃H₃) | ~2.11 | ~1.97 | syn, anti | vanderbilt.edu |

| [(C₃H₅)NiBr(Me₄Im)] | 2.056(3) | 1.984(4) | - | vanderbilt.edu |

| {[A'NiBr]₂} | - | - | syn, syn | researchgate.net |

| {[A'NiI]₂} | - | - | syn, anti | researchgate.net |

The 1,3-bis(trimethylsilyl)allyl ligand forms complexes with metals from the s-, p-, d-, and f-blocks, and DFT studies help to compare the bonding across this diverse series. acs.org The nature of the metal-ligand interaction varies significantly with the metal's identity. For lanthanide complexes, bonding is considered to have a high degree of ionic character, with metal-ligand distances being predictable based on the metal's ionic radius. colab.ws

In contrast, bonding with transition metals like nickel or cobalt has more covalent character. DFT calculations on a heavier analogue of an allyl complex with nickel revealed that the Highest Occupied Molecular Orbital (HOMO) is largely composed of a bonding interaction between the nickel center and the terminal atom of the allyl moiety. acs.org A comparison of average metal-carbon bond lengths in various tris- and bis-allyl complexes highlights the structural landscape.

| Complex | Metal | Average M-C Bond Distance (Å) | Coordination | Reference |

|---|---|---|---|---|

| A'₃Al | Al | 1.964(3) | σ-bonded (η¹) | researchgate.net |

| K[BeA'₃] | Be | 1.805(10) | η³ | mcmaster.ca |

| [CoA'₂] | Co | 1.996(3) - 2.096(3) | η³ | scribd.com |

| [NdA'₃(thf)] | Nd | 2.64 - 2.78 | η³ | researchgate.net |

Prediction of Reactivity and Selectivity in Novel Transformations

A significant application of computational chemistry is the prediction of reactivity, guiding experimental efforts toward discovering new chemical transformations. Theoretical studies on complexes of 1,3-bis(trimethylsilyl)allyl have been used to envision their potential in areas like materials science and catalysis.

One clear example is the investigation of homoleptic allyl complexes like [M{1,3-bis(trimethylsilyl)allyl}₂] (where M = Ni, Co) as potential precursors for Atomic Layer Deposition (ALD). vdoc.pub Computational understanding of potential reaction mechanisms allows for the selection of appropriate co-reagents. Theoretical pathways for film deposition include σ-bond metathesis with reagents like phenylsilane (B129415) (PhSiH₃) or β-hydride elimination following ligand exchange with reagents like triethylaluminum (B1256330) (AlEt₃). vdoc.pub These predictions have guided experimental work, which observed promising reactivity between the cobalt complex and both AlEt₃ and PhSiH₃. vdoc.pub

Furthermore, the potential for silyl-substituted allyl lanthanide complexes to act as catalysts is linked to the predicted ability of the allyl ligand to undergo σ/π interconversion, which could open coordination sites necessary for a catalytic cycle. These predictive studies, rooted in DFT and mechanistic principles, are crucial for the rational design of new synthetic methods and advanced materials.

Advanced Applications of 1,3 Bis Trimethylsilyl Propene in Complex Molecule Synthesis

1,3-Bis(trimethylsilyl)propene has emerged as a versatile C3 building block in organic synthesis, valued for its ability to engage in a variety of transformations leading to complex molecular architectures. The strategic placement of two trimethylsilyl (B98337) (TMS) groups on the propene backbone allows for nuanced reactivity, enabling its use in stereoselective constructions, cycloaddition reactions, and as a precursor to potent reactive intermediates. This article explores its advanced applications in the synthesis of intricate organic molecules.

Future Perspectives and Emerging Research Areas

Development of Novel Catalytic Systems for 1,3-Bis(trimethylsilyl)propene Transformations

The development of new catalysts is central to unlocking the full synthetic potential of this compound. Research is increasingly focused on moving beyond traditional stoichiometric reagents towards more efficient and selective catalytic systems.

Future work will likely involve the design of novel transition-metal catalysts, particularly those based on earth-abundant metals like nickel and copper, to mediate transformations of this compound and its derivatives. For instance, the reaction of 3-bromo-1,3-bis(trimethylsilyl)propene with bis(1,5-cyclooctadiene)nickel(0) (B103923) produces a dimeric nickel-bromo complex, highlighting the reactivity of this substrate with nickel catalysts. nih.gov The development of chiral ligands for these metals could enable enantioselective transformations, a significant goal in modern organic synthesis. nih.gov

Palladium-catalyzed reactions, a cornerstone of cross-coupling chemistry, also represent a promising frontier. Studies on the palladium-catalyzed oxidation of related allylsilanes suggest that new oxidative transformations of this compound could be developed. mdpi.com Furthermore, immobilized catalysts, where the catalytic species is anchored to a solid support, are being explored to facilitate catalyst recovery and reuse, aligning with the principles of green chemistry. researchgate.netnih.gov The design of catalysts with bulky silylallyl ligands has already shown high activity in ethylene (B1197577) polymerization, suggesting that catalysts tailored for specific transformations of this compound could yield highly active and selective systems. researchgate.netresearchgate.net

Exploration of New Reactivity Modes and Synthetic Equivalents

A significant area of emerging research is the exploration of new ways to utilize the inherent reactivity of this compound. Its ability to act as a precursor to various reactive intermediates makes it a valuable tool in a synthetic chemist's arsenal.

A key aspect of its reactivity is its function as a synthon for both 1,3- and 3,3-propene dianions. acs.orgntu.edu.tw This dual reactivity allows for the stepwise introduction of two different electrophiles at the 1- and 3-positions, providing a powerful method for constructing complex molecular architectures. Future research will likely focus on expanding the range of electrophiles that can be used in these reactions and developing catalytic, asymmetric versions of these transformations.

The use of 1,3-bis(silyl)propenes in Lewis acid-promoted additions to aldehydes to form 1,3-dienes is another established reactivity mode. mdpi.com Emerging research aims to develop more efficient catalysts for these reactions and to explore their application in the synthesis of complex natural products and functional materials. Furthermore, the compound serves as a precursor for other valuable synthetic building blocks. For example, its derivatives can be used in annulation reactions to create five-membered rings. umich.edu Researchers are also investigating its participation in various cycloaddition reactions, potentially leading to novel carbocyclic and heterocyclic frameworks. acs.orgacs.org The development of related bifunctional reagents that can act as dianion equivalents opens up new avenues for stereocontrolled synthesis. umich.edu

Integration with Flow Chemistry and Sustainable Synthesis Methodologies

The integration of this compound into modern, sustainable synthetic workflows is a key area of future development. This involves the adoption of technologies like flow chemistry and the application of green chemistry principles.

Flow chemistry offers significant advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety for handling reactive intermediates, and the potential for automation and scalability. mdpi.comuni-hannover.deamt.uk Although specific applications of this compound in flow systems are not yet widely reported, its use in generating reactive organometallic species makes it an ideal candidate for this technology. Flow reactors could enable better control over fast and exothermic reactions involving lithiated or metalated derivatives of the compound, potentially leading to higher yields and purities. researchgate.net

In addition to flow chemistry, mechanochemistry presents a sustainable alternative to traditional solution-based synthesis. The synthesis of a tris(allyl)beryllate complex by milling beryllium chloride with the potassium salt of this compound demonstrates a significant advance. researchgate.net This solvent-free method is much faster and more efficient than its solution-phase counterpart, drastically reducing solvent waste. researchgate.net The broader application of organosilicon reagents as less toxic and more stable alternatives to other organometallic compounds in cross-coupling reactions also contributes to more sustainable chemical processes. sigmaaldrich.com Future efforts will focus on combining these sustainable methodologies to develop greener and more efficient syntheses utilizing this compound.

Advanced Computational Modeling for Rational Design of Reactions

Advanced computational modeling, particularly Density Functional Theory (DFT), is becoming an indispensable tool for understanding and predicting the behavior of chemical systems, and its application to reactions involving this compound is a growing research area.

DFT calculations have been successfully used to investigate the structure and stability of metal complexes derived from this compound. For example, computational studies on bis(π-allyl)nickel complexes have provided insights into the preferred conformations and the electronic effects of the trimethylsilyl (B98337) substituents on the metal-ligand bonding. nih.govresearchgate.net These theoretical models help rationalize experimental observations and guide the design of new catalysts and ligands with improved properties.

Future research will increasingly rely on computational chemistry to elucidate complex reaction mechanisms. pku.edu.cnmdpi.com By modeling transition states and reaction pathways, researchers can predict the regioselectivity and stereoselectivity of transformations involving this compound. This predictive power is crucial for the rational design of new reactions and for optimizing existing ones. For example, DFT can help in understanding the factors that control whether the reagent behaves as a 1,3- or 3,3-dianion synthon under different conditions. As computational methods become more powerful and accessible, their integration into the experimental workflow will accelerate the discovery and development of new chemistry based on this versatile silyl-substituted propene.

Q & A

Basic Research Questions

Q. What are the preferred synthetic routes for 1,3-bis(trimethylsilyl)propene, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via silylation of propenyl precursors using reagents like trimethylsilyl chloride (TMSCl) in the presence of a base (e.g., sodium bis(trimethylsilyl)amide) . Reaction temperature and stoichiometry are critical: excess TMSCl and low temperatures (−78°C to 0°C) minimize side reactions (e.g., over-silylation). Solvent choice (e.g., THF or ethers) affects reaction kinetics, with anhydrous conditions essential to prevent hydrolysis . Yield optimization requires monitoring by gas chromatography (GC) or NMR to track intermediate formation.

Q. How is this compound characterized structurally, and what analytical techniques are most reliable?

- Methodological Answer : Structural confirmation relies on , , and NMR spectroscopy. The trimethylsilyl (TMS) groups produce distinct signals near 0–10 ppm, while the propene backbone shows characteristic coupling patterns (e.g., vinyl protons at δ 5–6 ppm). High-resolution mass spectrometry (HRMS) and X-ray crystallography (if crystalline derivatives are available) provide additional validation . Purity is assessed via GC-MS or HPLC with UV detection.

Q. What are the stability considerations for this compound during storage and handling?

- Methodological Answer : The compound is moisture-sensitive and prone to hydrolysis, requiring storage under inert gas (argon/nitrogen) at 2–8°C in sealed, flame-resistant containers . Stability tests under varying temperatures (e.g., accelerated aging at 40°C for 48 hours) can assess degradation pathways. Karl Fischer titration monitors water content in stored samples. Avoid contact with oxidizers or strong acids to prevent exothermic decomposition .

Advanced Research Questions

Q. How does this compound participate in transition-metal-catalyzed reactions, and what mechanistic insights exist?

- Methodological Answer : The compound acts as a silylating agent in cross-coupling reactions (e.g., Pd-catalyzed Heck couplings), where the TMS groups stabilize intermediates. Mechanistic studies using DFT calculations reveal that the silyl moiety lowers activation energy by stabilizing electron-deficient transition states . In situ NMR or IR spectroscopy can track metal-silyl adduct formation. Competition experiments with non-silylated analogs quantify rate enhancements.

Q. What strategies mitigate competing side reactions when using this compound in polymer synthesis?

- Methodological Answer : In ring-opening metathesis polymerization (ROMP), the TMS groups can inhibit catalyst activity. Pre-treatment of catalysts (e.g., Grubbs-type) with Lewis acids (e.g., AlCl) mitigates this by sequestering silyl groups. Kinetic studies using differential scanning calorimetry (DSC) or real-time FTIR identify optimal initiation temperatures. Post-polymerization desilylation (e.g., using TBAF) restores functional groups while preserving backbone integrity .

Q. How can computational modeling guide the design of this compound derivatives for tailored reactivity?

- Methodological Answer : Molecular dynamics (MD) simulations predict steric and electronic effects of substituents on silyl-group reactivity. For example, substituting methyl groups in TMS with bulkier substituents (e.g., triisopropylsilyl) reduces undesired nucleophilic attacks. QSAR models correlate calculated parameters (e.g., LUMO energy) with experimental reaction rates. Collaborative validation via synthetic trials and spectroscopic analysis ensures model accuracy .

Q. What are the challenges in quantifying trace impurities in this compound, and how can they be addressed?

- Methodological Answer : Trace siloxanes or hydrolyzed byproducts (e.g., silanols) complicate purity assessment. Headspace GC-MS detects volatile impurities, while -NMR with inverse-gated decoupling improves sensitivity for low-concentration species. Standard addition methods with spiked impurities (e.g., hexamethyldisiloxane) validate detection limits. Collaborative inter-laboratory studies reduce measurement discrepancies .

Data Contradiction Analysis

Q. How should researchers reconcile conflicting reports on the catalytic efficiency of this compound in specific reactions?

- Methodological Answer : Discrepancies often arise from differences in catalyst pre-activation or solvent purity. Systematic reproducibility studies under standardized conditions (e.g., glovebox vs. Schlenk line) isolate variables. Meta-analyses of published data using platforms like Reaxys or SciFinder identify trends (e.g., solvent polarity vs. yield). Controlled benchmarking with reference catalysts (e.g., Pd/PPh) clarifies performance .

Interdisciplinary Applications

Q. How is this compound utilized in materials science for surface functionalization?

- Methodological Answer : The compound forms self-assembled monolayers (SAMs) on oxide surfaces (e.g., SiO) via vapor-phase deposition. Ellipsometry and XPS quantify monolayer thickness and bonding. Comparative studies with alkoxysilanes show enhanced thermal stability due to the propene backbone’s rigidity. Applications in microelectronics require AFM or SEM to assess film uniformity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.